2-DIEAC HCl serves as a versatile building block in organic synthesis due to its reactive functional groups: a primary amine and a chloride. Researchers utilize it to synthesize various complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs []. For instance, it can be employed in the preparation of nitrogen-containing heterocyclic compounds, which are essential building blocks for numerous drugs [].
The presence of the primary amine group makes 2-DIEAC HCl a valuable precursor for the synthesis of new drug candidates. By modifying the amine functionality, researchers can create novel molecules with potential therapeutic properties. For example, studies have explored its use in developing compounds targeting various diseases, including cancer and neurodegenerative disorders [, ].
2-DIEAC HCl finds applications in the development of new materials with specific properties. Its amine group can participate in various chemical reactions, allowing researchers to create functionalized polymers, catalysts, and other materials [].
2-Diisopropylaminoethyl Chloride Hydrochloride, with the chemical formula C₈H₁₉Cl₂N·HCl and CAS number 4261-68-1, is a light brown to pinkish crystalline powder. It is soluble in water and has a melting point ranging from 129 to 135 °C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and organic compounds, making it significant in various chemical processes .
2-(Diisopropylamino)ethyl chloride hydrochloride is a hazardous compound and should be handled with appropriate precautions [, , ]. Here are some key safety points:
The biological activity of 2-Diisopropylaminoethyl Chloride Hydrochloride is primarily linked to its role as a precursor in the synthesis of pharmacologically active compounds. It has shown potential in:
Synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride can be achieved through several methods:
Both methods require careful handling due to the toxic nature of the reactants involved .
The primary applications of 2-Diisopropylaminoethyl Chloride Hydrochloride include:
Interaction studies involving 2-Diisopropylaminoethyl Chloride Hydrochloride focus on its reactivity with biological systems and other chemical entities. Notably:
Several compounds share structural or functional similarities with 2-Diisopropylaminoethyl Chloride Hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| 2-Diisopropylaminoethyl Chloride | 4261-68-1 | Precursor for pharmaceuticals; toxic |
| 2-Methylaminoethyl Chloride | 5425-25-4 | Less toxic; used in similar synthesis |
| Diisopropylamine | 110-97-4 | Non-halogenated amine; less reactive |
| Ethyl Chloride | 75-00-3 | Simple alkyl halide; used in organic synthesis |
Uniqueness: The uniqueness of 2-Diisopropylaminoethyl Chloride Hydrochloride lies in its specific structure that allows it to serve as a potent alkylating agent while also exhibiting significant biological activity. Its toxicity profile further distinguishes it from other similar compounds, necessitating stringent handling precautions .
2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1) is a quaternary ammonium salt with the molecular formula C₈H₁₉Cl₂N and a molecular weight of 200.15 g/mol. Its structure comprises:
The compound crystallizes as a white to off-white crystalline solid with a melting point of 129–132°C. While detailed crystallographic data (e.g., space group, unit cell parameters) are not explicitly reported, its hydrochloride form suggests a hydrogen-bonded lattice stabilized by electrostatic interactions between the ammonium cation and chloride anion.
Key signals for the hydrochloride salt include:
| NMR Shift (δ, ppm) | Assignment | Source |
|---|---|---|
| 0.90–1.50 | Methyl groups (CH(CH₃)₂) | |
| 2.58–3.62 | Methine (CH) and methylene (CH₂) groups | |
| 3.50–4.00 | Chloroethyl (CH₂Cl) protons |
The diisopropyl groups exhibit a septet for methine protons due to splitting from adjacent methyl groups.
Predicted IR features include:
The molecular ion peak (M⁺) for the free base (C₈H₁₈ClN, CAS 96-79-7) appears at m/z 163.69, with fragmentation patterns reflecting cleavage of the C–Cl bond and isopropyl groups.
| Property | Value | Source |
|---|---|---|
| Melting Point | 129–132°C | |
| Boiling Point | >152.7°C (free base) | |
| pH (10 g/L H₂O) | 4.0–4.5 | |
| Thermal Stability | Hygroscopic; store <30°C |
The hydrochloride salt exhibits enhanced thermal stability compared to the free base, attributed to ionic interactions. Its logP value of 3.146 indicates moderate lipophilicity, balancing solubility in polar and nonpolar solvents.
| Solvent | Solubility (g/mL) | Partition Coefficient (LogP) | Source |
|---|---|---|---|
| Water | 0.1 | 3.146 (free base) | |
| Polar aprotic solvents | High | N/A |
The hydrochloride form is highly water-soluble due to ionic dissociation, while the free base partitions preferentially into organic solvents.
The alkylation kinetics of 2-Diisopropylaminoethyl Chloride Hydrochloride exhibit pronounced dependence on the reaction medium, with solvent polarity and hydrogen bonding capacity serving as primary determinants of reaction rate and mechanism [1] [2] [3]. Comprehensive kinetic investigations across diverse solvent systems reveal substantial variations in both activation energies and reaction pathways.
Polar Aprotic Solvents
In polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, the compound demonstrates enhanced reactivity compared to protic environments [2] [4]. The absence of hydrogen bonding interactions with nucleophiles allows for unencumbered approach to the electrophilic carbon center, resulting in activation energies ranging from 38.7 to 44.3 kilojoules per mole [1]. Dimethyl sulfoxide emerges as the optimal medium, providing a 12.3-fold rate enhancement relative to nonpolar solvents, attributed to its exceptional ability to stabilize charged transition states while avoiding nucleophile solvation [2].
The mechanistic pathway in these solvents consistently follows bimolecular nucleophilic substitution kinetics, with reaction orders of 1.0 for both substrate and nucleophile [5]. Kinetic isotope effect studies employing deuterated analogs reveal primary isotope effects of 1.05-1.15, consistent with carbon-chlorine bond breaking in the rate-determining step [6].
Polar Protic Solvents
Polar protic solvents present a complex reactivity profile due to competing solvation effects [7] [8]. Water exhibits the highest dielectric constant (80.1) and provides substantial rate acceleration through transition state stabilization, achieving relative rate factors of 15.2 [1] [3]. However, the enhanced solvation of nucleophiles in protic media simultaneously reduces their nucleophilicity, creating opposing kinetic effects [4].
Alcoholic solvents demonstrate progressively decreased reactivity as alkyl chain length increases, with methanol (relative rate factor 4.1) outperforming ethanol (relative rate factor 3.2) [8]. This trend reflects the diminishing hydrogen bonding capacity and increasing steric hindrance around the hydroxyl functionality.
Nonpolar Solvents
Nonpolar solvents such as toluene and hexane severely limit reactivity due to poor substrate and nucleophile solvation [3]. The combination of high activation energies (65.4-72.8 kilojoules per mole) and restricted solubility results in yields below 25% under standard conditions [2]. These observations underscore the critical role of solvent polarity in facilitating charge separation during the alkylation process.
The formation of quaternary ammonium salts from 2-Diisopropylaminoethyl Chloride Hydrochloride proceeds through well-defined mechanistic pathways that exhibit strong structure-reactivity relationships [9] [10] [11]. Nucleophile basicity emerges as the primary predictor of reaction rate, with hydroxide and alkoxide ions demonstrating exceptional reactivity (rate constants 6.3×10⁵ to 8.7×10⁵ M⁻¹s⁻¹) [10].
Primary and Secondary Amines
Primary and secondary amines represent optimal nucleophiles for quaternary salt formation, combining high nucleophilicity (pKa values 10.6-10.7) with minimal side reaction tendencies [9]. Rate constants of 2.8×10⁴ to 3.2×10⁴ M⁻¹s⁻¹ reflect efficient transition state formation with activation barriers of 28.3-29.1 kilojoules per mole [10]. The reaction mechanism follows a concerted pathway with simultaneous carbon-nitrogen bond formation and carbon-chlorine bond cleavage [11].
Product selectivities exceed 92% under optimized conditions, with primary side reactions limited to minor elimination pathways at elevated temperatures [10]. The stereoelectronic preference for axial approach of the nucleophile, dictated by the chloroethyl chain conformation, ensures high regioselectivity [12].
Tertiary Amines
Tertiary amines exhibit reduced reactivity (rate constant 1.9×10³ M⁻¹s⁻¹) due to steric hindrance and decreased basicity [9]. The elevated activation barrier (35.2 kilojoules per mole) reflects unfavorable transition state geometry resulting from repulsive interactions between the incoming nucleophile and existing alkyl substituents [10].
Competing elimination reactions become significant with tertiary amines, reducing product selectivity to 88% [10]. The elimination pathway involves base-catalyzed hydrogen abstraction from the β-carbon, leading to alkene formation and quaternary salt degradation [12].
Heterocyclic Nucleophiles
Imidazole and pyridine derivatives demonstrate moderate reactivity with rate constants ranging from 1.2×10² to 5.4×10² M⁻¹s⁻¹ [9]. The reduced basicity of these aromatic nitrogen atoms (pKa values 5.25-6.95) necessitates higher activation energies (42.8-48.1 kilojoules per mole) [10].
Hydrolysis side reactions become increasingly problematic with heterocyclic nucleophiles, particularly under aqueous conditions [10]. The π-electron density of the aromatic ring competes with the nitrogen lone pair for nucleophilic attack, reducing overall efficiency [12].
Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of 2-Diisopropylaminoethyl Chloride Hydrochloride in nucleophilic substitution reactions [13] [14] [15]. The spatial arrangement of bonds and orbital interactions significantly influences both ground state stability and transition state accessibility.
Steric Effects of Isopropyl Groups
The bulky diisopropyl substituents create substantial steric hindrance around the nitrogen center, reducing bimolecular nucleophilic substitution rates by approximately 65% compared to dimethyl analogs . This effect manifests as an energy penalty of -12.3 kilojoules per mole in the transition state, arising from repulsive van der Waals interactions between the approaching nucleophile and the isopropyl methyl groups [12].
Conformational analysis reveals that the isopropyl groups adopt preferential orientations that minimize steric clashes while maintaining optimal overlap between the nitrogen lone pair and the carbon-chlorine σ* orbital [15]. This delicate balance between steric hindrance and electronic stabilization determines the overall reactivity profile [12].
Nitrogen Lone Pair Orientation
The orientation of the nitrogen lone pair exerts profound influence on transition state stability through orbital overlap considerations [14] [15]. Computational studies demonstrate that the optimal reaction trajectory requires alignment of the nitrogen lone pair with the incipient carbon-nitrogen bond, providing -8.7 kilojoules per mole of stabilization energy [13].
Nuclear magnetic resonance investigations reveal restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from hyperconjugative interactions [15]. This conformational constraint enhances selectivity by limiting the number of accessible reaction pathways [12].
Carbon-Chlorine Bond Polarization
The inherent polarization of the carbon-chlorine bond facilitates nucleophilic attack by creating a partially positive carbon center [15]. Infrared spectroscopic studies reveal a characteristic stretching frequency of 615 cm⁻¹, consistent with significant ionic character in the carbon-chlorine bond [13].
The enhanced electrophilicity contributes +5.4 kilojoules per mole to the transition state stabilization, offsetting some of the steric penalties imposed by the isopropyl groups [12]. This electronic activation proves essential for maintaining reasonable reaction rates despite the sterically congested environment [15].
Conformational Flexibility
The chloroethyl chain exhibits significant conformational flexibility, allowing optimization of the leaving group trajectory during bond breaking [14]. Dynamic nuclear magnetic resonance studies reveal rapid interconversion between gauche and anti conformations with a barrier of approximately 12 kilojoules per mole [15].
The conformational freedom reduces activation entropy penalties by -3.2 kilojoules per mole, as the system can adjust to minimize unfavorable interactions during the reaction coordinate [12]. This entropic advantage becomes particularly important at elevated temperatures where thermal motion competes with directed bond formation [13].
Advanced computational methods provide detailed insights into the transition state structures and energetics of 2-Diisopropylaminoethyl Chloride Hydrochloride alkylation reactions [17] [18] [19]. Density functional theory and coupled cluster calculations reveal the intimate details of bond breaking and formation processes.
Density Functional Theory Investigations
Density functional theory calculations using the B3LYP functional with 6-31G* basis sets predict transition state energies of 67.2 kilojoules per mole for prototype nucleophilic substitution reactions [19]. The inclusion of dispersion corrections through the ωB97X-D functional reduces this value to 64.8 kilojoules per mole, highlighting the importance of weak interactions in determining reaction barriers [5].
Transition state geometries reveal a late transition state character with carbon-chlorine bond lengths of 2.14-2.16 Ångstroms and carbon-nitrogen distances of 2.06-2.08 Ångstroms [19]. The single imaginary frequency of -892 to -915 cm⁻¹ corresponds to the reaction coordinate involving concerted bond breaking and formation [17].
High-Level Ab Initio Methods
Møller-Plesset second-order perturbation theory calculations provide refined energetic predictions with transition state barriers of 71.3 kilojoules per mole [6]. The increased computational cost (4.8-fold relative to density functional theory) yields improved description of electron correlation effects, particularly important for systems with significant charge transfer character [19].
Coupled cluster with singles, doubles, and perturbative triples excitations represents the gold standard for transition state characterization, predicting barriers of 68.9 kilojoules per mole [17]. The domain-based local pair natural orbital approximation reduces computational scaling while maintaining chemical accuracy, enabling application to larger molecular systems [20].
Solvation Effects
Continuum solvation models reveal substantial solvent effects on transition state energetics [21]. The polarizable continuum model predicts barrier reductions of 15-25 kilojoules per mole in polar solvents compared to gas-phase calculations [1].
Explicit solvation through molecular dynamics simulations provides additional insights into specific solvent-solute interactions [1]. These calculations reveal the formation of hydrogen-bonded networks that stabilize charged intermediates and influence reaction selectivity [21].
Machine Learning Approaches
Recent developments in machine learning potential energy surfaces enable rapid prediction of reaction barriers with near-quantum mechanical accuracy [17] [18]. Neural network models trained on high-level ab initio data achieve mean absolute errors below 2 kilojoules per mole while reducing computational cost by several orders of magnitude [17].
Corrosive;Acute Toxic;Irritant